

# Synthesis of N-Tosylaziridines from 2-Amino Alcohols: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *N-Tosylaziridine*

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This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of **N-Tosylaziridines** from 2-amino alcohols. **N-Tosylaziridines** are valuable building blocks in organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals, due to their susceptibility to ring-opening reactions with various nucleophiles.

[1] This document details established methodologies, including one-pot syntheses, the Wenker reaction, and Mitsunobu-type cyclizations, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application in a research and development setting.

## Core Synthetic Methodologies

The conversion of 2-amino alcohols to **N-Tosylaziridines** can be achieved through several efficient methods. The most common strategies involve the in-situ activation of the hydroxyl group of an N-tosylated amino alcohol, followed by intramolecular cyclization. Key methods that will be discussed in this guide are:

- One-Pot Synthesis using Potassium Carbonate in Acetonitrile: A convenient method particularly effective for more sterically hindered 2-amino alcohols.
- One-Pot Synthesis using Potassium Hydroxide in a Biphasic System: Ideal for less sterically hindered 2-amino alcohols, offering high yields and short reaction times.

- The Wenker Synthesis: A classical two-step method involving the formation of a sulfate ester intermediate.
- Mitsunobu Reaction: An intramolecular cyclization of an N-Tosyl-2-amino alcohol under mild conditions.

## Data Presentation: A Comparative Analysis of Synthetic Methods

The following table summarizes quantitative data for the one-pot synthesis of various (S)-**N-Tosylaziridines** from their corresponding (S)-2-amino alcohols, allowing for a direct comparison of the two primary methods discussed.

Entry	R Group	Method A Yield (%)	Method B Yield (%)
1	H	46	74
2	CH <sub>3</sub>	53	78
3	C <sub>2</sub> H <sub>5</sub>	62	86
4	(CH <sub>3</sub> ) <sub>2</sub> CH	75	70
5	CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub>	82	73
6	(CH <sub>3</sub> ) <sub>2</sub> CHCH <sub>2</sub>	76	52
7	C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub>	88	65
8	(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> CH	91	43
9	C <sub>6</sub> H <sub>5</sub>	85	58

Data sourced from Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. *Molecules*, 7(12), 902-906.[1][2][3]

## Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods.

## Protocol 1: One-Pot Synthesis using Potassium Carbonate in Acetonitrile (Method A)

This procedure is particularly suitable for higher substituted 2-amino alcohols.[3]

Materials:

- (S)-2-amino alcohol (1.0 mmol)
- Tosyl chloride (2.2 mmol)
- Potassium carbonate ( $K_2CO_3$ ) (4.0 mmol)
- Acetonitrile (2.0 mL)
- Toluene (5 mL)

Procedure:

- To a stirred mixture of the (S)-2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.
- Continue stirring the reaction mixture for 6 hours at room temperature.
- After 6 hours, add toluene (5 mL) to the reaction mixture.
- Filter the solid inorganic salts from the mixture.
- Evaporate the solvents from the filtrate under reduced pressure to yield the crude **N-Tosylaziridine**.
- Purify the product by crystallization, short-path distillation, or column chromatography as required.

## Protocol 2: One-Pot Synthesis using Potassium Hydroxide in Water/Dichloromethane (Method B)

This method is highly effective for the synthesis of **N-Tosylaziridines** from less hindered 2-amino alcohols.[3]

Materials:

- (S)-2-amino alcohol (1.0 mmol)
- Tosyl chloride (2.5 mmol)
- Potassium hydroxide (KOH) (2.0 g)
- Water (2.0 mL)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (2.0 mL)
- Magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Prepare a vigorously stirred mixture of potassium hydroxide (2.0 g) in water (2.0 mL) and dichloromethane (2.0 mL).
- To this biphasic mixture, add the (S)-2-amino alcohol (1.0 mmol).
- Add tosyl chloride (2.5 mmol) portionwise to the reaction mixture at room temperature.
- Continue vigorous stirring for 30 minutes at room temperature.
- After 30 minutes, add ice and water to the reaction mixture.
- Separate the organic layer.
- Wash the organic layer with water.
- Dry the organic layer over magnesium sulfate.
- Evaporate the solvent under reduced pressure to yield the crude **N-Tosylaziridine**.
- Purify the product as needed.

## Protocol 3: Intramolecular Cyclization via the Mitsunobu Reaction

This method involves the preparation of the N-Tosyl-2-amino alcohol followed by an intramolecular cyclization.

### Step 1: N-Tosylation of the 2-Amino Alcohol

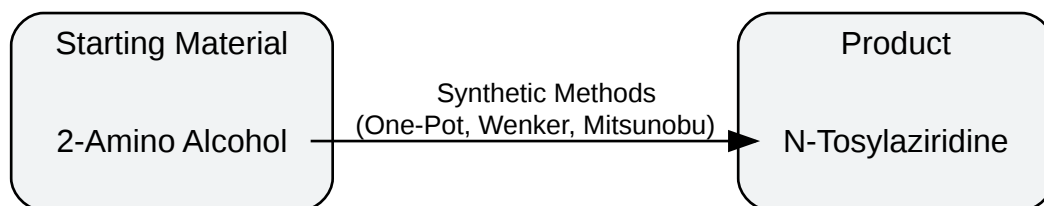
- Dissolve the 2-amino alcohol in a suitable solvent such as dichloromethane or pyridine.
- Cool the solution in an ice bath.
- Slowly add one equivalent of tosyl chloride.
- If not using pyridine as the solvent, add one equivalent of a base like triethylamine.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-Tosyl-2-amino alcohol.

### Step 2: Mitsunobu Cyclization

- Dissolve the N-Tosyl-2-amino alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
- Add triphenylphosphine ( $\text{PPh}_3$ ) (1.5 equiv).
- Cool the solution to 0 °C.
- Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF.
- Allow the reaction to stir at 0 °C for a period and then warm to room temperature, monitoring by TLC.
- Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the **N-Tosylaziridine**. Yields for this method are typically in the range of 45-82%.<sup>[4]</sup>

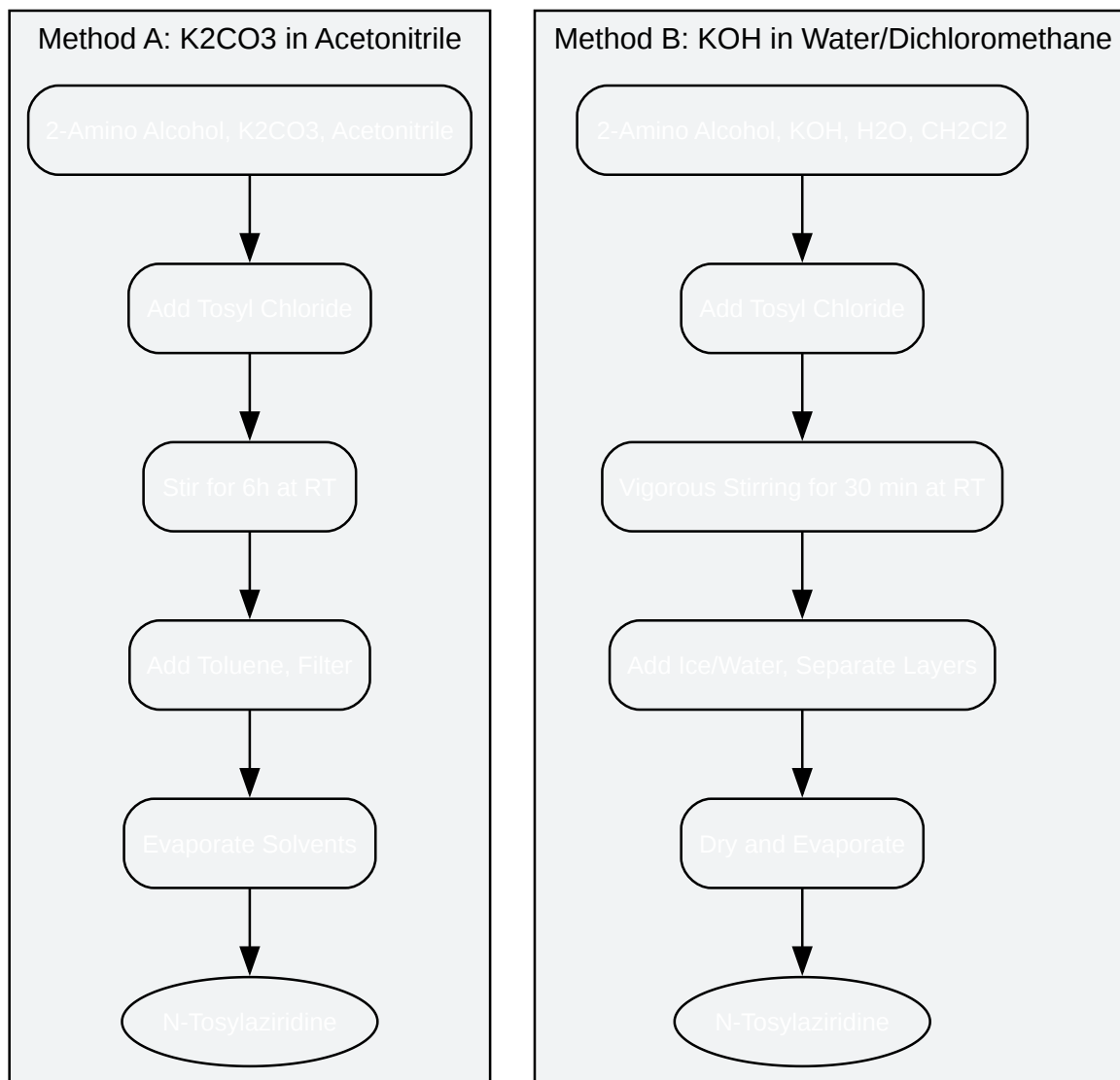
## Mandatory Visualizations

### Reaction Schemes and Workflows



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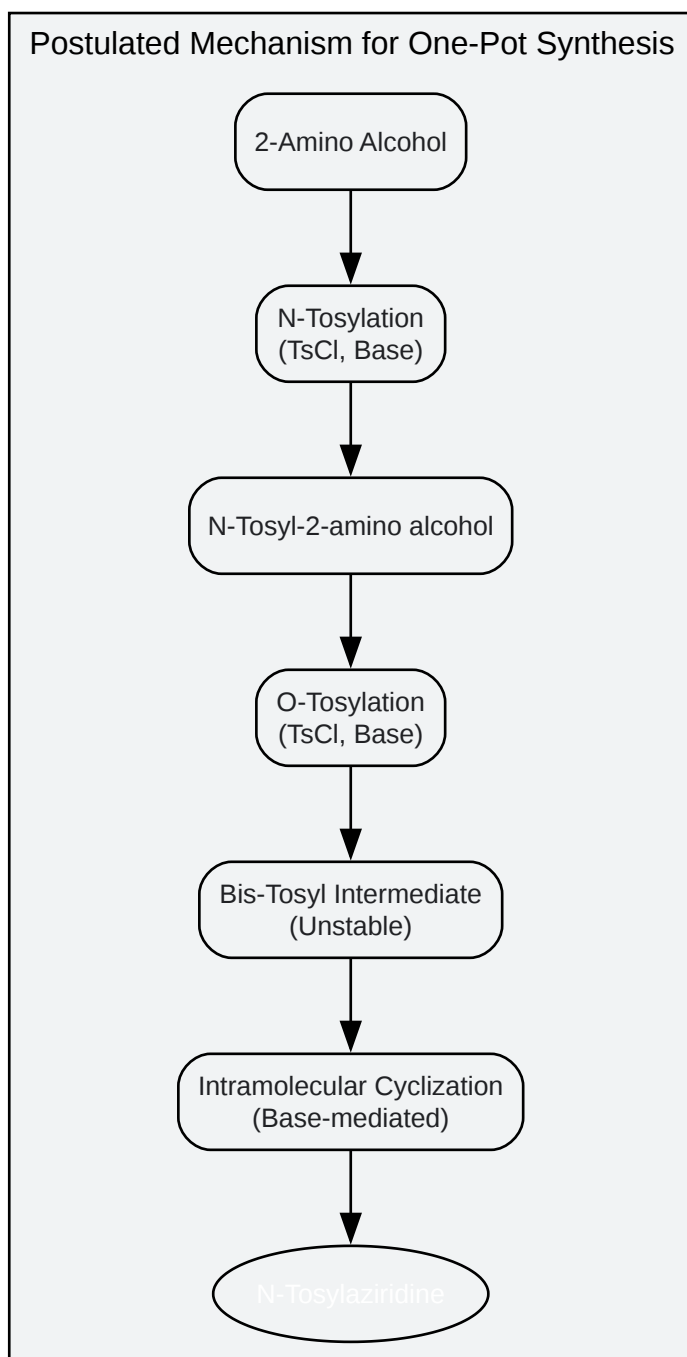
Caption: General overview of the synthesis of **N-Tosylaziridine**.



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Caption: Experimental workflows for the one-pot synthesis methods.

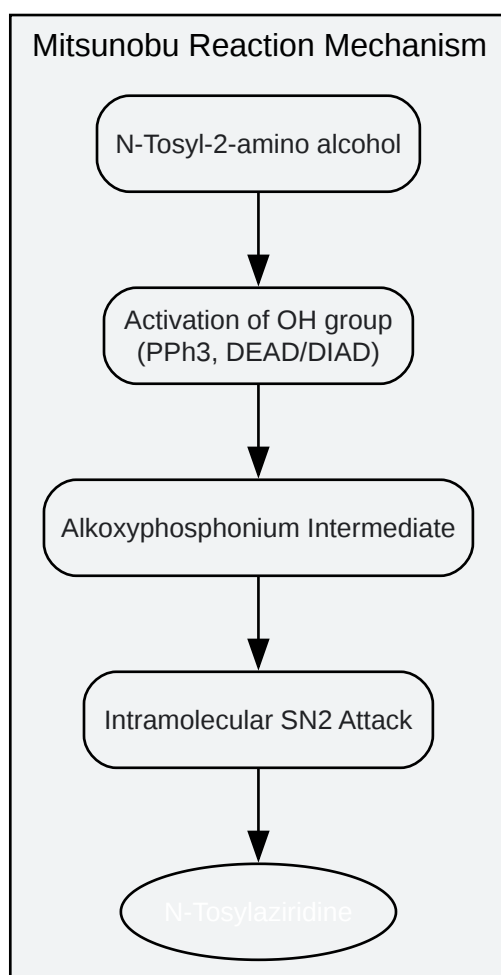
## Reaction Mechanisms



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Caption: Postulated mechanism for the one-pot synthesis.





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Caption: Mechanism of the Mitsunobu cyclization.

## Discussion of Other Methods

### The Wenker Synthesis

The Wenker synthesis is a classical method for preparing aziridines from  $\beta$ -amino alcohols.[5]

The process involves two main steps:

- Esterification: The 2-amino alcohol is reacted with sulfuric acid to form a  $\beta$ -aminoethyl hydrogen sulfate intermediate.[5]
- Cyclization: The intermediate is then treated with a strong base, such as sodium hydroxide, which facilitates an intramolecular nucleophilic substitution to form the aziridine ring.[5]

While historically significant, the harsh conditions (high temperatures and strong acids/bases) can limit its applicability with sensitive substrates.[6]

## The Gabriel-Cromwell Reaction

The Gabriel-Cromwell reaction is another established method for aziridine synthesis. However, it is less direct for the conversion of 2-amino alcohols. This reaction typically involves the cyclization of a  $\beta$ -haloamine with a base. To utilize a 2-amino alcohol as a starting material, it would first need to be converted to the corresponding N-Tosyl- $\beta$ -haloamine, adding extra steps to the synthetic sequence.

## Conclusion

The synthesis of **N-Tosylaziridines** from 2-amino alcohols is a well-established and versatile transformation with several reliable methods available to the synthetic chemist. The one-pot procedures using either potassium carbonate in acetonitrile or potassium hydroxide in a biphasic system offer excellent and often complementary options depending on the substrate's steric properties.[3] The Mitsunobu reaction provides a mild alternative for the cyclization of pre-formed N-Tosyl-2-amino alcohols. The choice of method will ultimately depend on the specific substrate, desired scale, and the laboratory's capabilities. This guide provides the necessary foundational knowledge and practical protocols to successfully implement these important synthetic transformations.

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